Axepim

Übersicht

Beschreibung

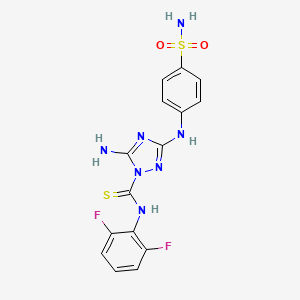

Axepim, also known as Cefepime, is a fourth-generation cephalosporin antibiotic . It is a broad-spectrum antibiotic that acts by inhibiting bacterial cell wall synthesis . It is highly resistant to hydrolysis by most beta-lactamases and exhibits rapid penetration into gram-negative bacterial cells . It has been shown to be active against most strains of various microorganisms .

Molecular Structure Analysis

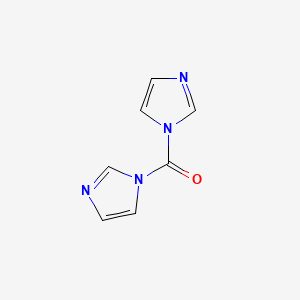

Axepim has a molecular formula of C19H24N6O5S2 and an average molecular weight of 480.561 . The InChI Key is HVFLCNVBZFFHBT-ZKDACBOMSA-N . Further structural analysis would require more specific data or tools.

Wissenschaftliche Forschungsanwendungen

HPLC-UV-CAD in Consistency Evaluation of Cefepime Injections

A method using High-Performance Liquid Chromatography with Ultraviolet and Charged Aerosol Detection (HPLC-UV-CAD) was established for the consistency evaluation of generic cefepime injections . This method allows for the simultaneous determination of the main component of the drug, the salt-forming ion, and the auxiliary material arginine .

Related Substances Analysis

The Thermo Scientific Dionex UltiMate 3000 LC system is used for the related substances analysis of cefepime dihydrochloride hydrate . The analysis is performed using a method described in the JP XVI and KP X .

Assay and Related Substances Analysis

The Thermo Scientific Dionex UltiMate 3000 LC system is also applied for the assay and related substances analysis of cefepime hydrochloride . The method used is described in the USP 39 .

Determination of N-Methylpyrrolidine

Cefepime’s impurity, N-Methylpyrrolidine, can be determined by cation-exchange chromatography with non-suppressed conductivity detection . This method meets the USP criteria for Organic Impurities .

Stability Study in Various Drug Combinations

Cefepime Hydrochloride’s stability has been studied in various drug combinations . The study developed conditions for the determination of cefepime-hydrochloride solution individually and in mixtures containing other substances with biological activity .

Microbial Physiology and Antibiotic Resistance Study

Cefepime hydrochloride monohydrate can be used for the laboratory study of microbial physiology and antibiotic resistance . It has broad-spectrum activity and is appropriate for research on bacteria responsible for resistant infections .

Pharmacokinetics and Pharmacodynamics Study

The pharmacokinetics (PK) and pharmacodynamics (PD) of cefepime have been well characterized . Susceptibility guidelines have defined population dosing strategies that are effective with standard and higher dose cefepime dosing schemes .

Wirkmechanismus

Target of Action

Cefepime dihydrochloride, also known as Axepim, primarily targets the penicillin-binding proteins (PBPs) within bacterial cells . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Axepim interacts with its targets, the penicillin-binding proteins, by binding to them and inhibiting their activity . This interaction disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacterial cell wall structure is compromised, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by cefepime dihydrochloride is the peptidoglycan layer synthesis pathway . By inhibiting the penicillin-binding proteins, Axepim disrupts the cross-linking of peptidoglycan chains, which are essential for providing strength and rigidity to the bacterial cell wall . The downstream effect of this disruption is the weakening of the bacterial cell wall, leading to osmotic instability and ultimately, bacterial cell death .

Pharmacokinetics

Cefepime dihydrochloride exhibits linear pharmacokinetics over a dosage range of 500 mg to 2 g . It is widely distributed in biological fluids and tissues, with an average volume of distribution of approximately 0.2 L/kg in healthy adults with normal renal function . Protein binding is relatively low (20%), and elimination is mainly renal, with about 85% of the dose excreted unchanged in the urine . The elimination half-life of Axepim is approximately 2 to 2.3 hours .

Result of Action

The molecular and cellular effects of cefepime dihydrochloride’s action result in the death of the bacterial cells . By inhibiting the synthesis of the bacterial cell wall, Axepim causes the cells to become osmotically unstable, leading to cell lysis . This results in the effective elimination of the bacterial infection.

Action Environment

The action, efficacy, and stability of cefepime dihydrochloride can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can affect the action of Axepim . Axepim is highly stable towards most beta-lactamases, which contributes to its effectiveness against a broad spectrum of gram-positive and gram-negative bacteria . Furthermore, the pharmacokinetics of Axepim can be altered under certain pathophysiological conditions, such as renal impairment, which may require dose adjustments .

Eigenschaften

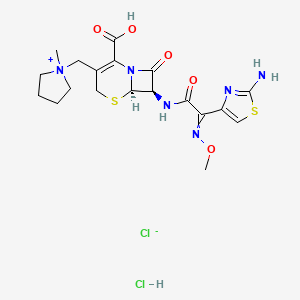

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S2.2ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H/b23-12-;;/t13-,17-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQAUWFZBOTKFQ-MHRNPJSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Axepim | |

CAS RN |

107648-80-6 | |

| Record name | Cefepime dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107648806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-[[(2Z)-(2-Aminothiazol-4-yl)(methoxy-imino)acetyl]amino]-3-[1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.263.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cefepime dihydrochloride exert its antibacterial activity?

A1: Cefepime dihydrochloride targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). [] This disruption weakens the cell wall, ultimately leading to bacterial cell death.

Q2: What is the molecular formula and weight of cefepime dihydrochloride?

A2: Cefepime dihydrochloride has a molecular formula of C19H24N6O5S2 · 2HCl and a molecular weight of 571.5 g/mol. []

Q3: What spectroscopic techniques are used to characterize cefepime dihydrochloride?

A3: Researchers utilize various spectroscopic techniques to characterize cefepime dihydrochloride, including nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D), UV-Vis absorption spectroscopy, fluorescence spectroscopy, and mass spectrometry (MS). [, , , , , ]

Q4: Can cefepime dihydrochloride be safely mixed with total parenteral nutrition (TPN)?

A4: Studies indicate that cefepime dihydrochloride remains stable in TPN for up to 24 hours at room temperature. No significant changes in content, appearance, color, or pH were observed during this period. []

Q5: How does humidity affect the stability of cefepime dihydrochloride monohydrate in solid form?

A5: Research shows that humidity can impact the stability of cefepime dihydrochloride monohydrate. The degradation rate increases with higher humidity levels. The relationship between the degradation rate constant (ki) and relative humidity (RH%) at 358 K is described by the equation: ln ki = (0.031 ± 0.0043) x RH% - 10.08 ± 0.22. []

Q6: What are some common impurities found in cefepime dihydrochloride, and how are they identified?

A6: A common impurity is an isomeric compound formed during synthesis. This impurity can be identified and quantified using NMR and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , ] N-methylpyrrolidine is another residual compound that can be found and quantified using headspace gas chromatography. []

Q7: What are some degradation products of cefepime dihydrochloride monohydrate observed during stress stability studies?

A7: Two new degradation products, Impurity-I and Impurity-II, were identified using HPLC and LC/MS during stress stability studies. These impurities, not previously reported in the literature, were synthesized, isolated, and characterized. []

Q8: How does renal impairment affect the pharmacokinetics of cefepime?

A8: Research shows that renal impairment significantly impacts the pharmacokinetics of cefepime. The area under the concentration-time curve increases as renal function decreases. [] Total clearance and renal clearance also decrease proportionally with declining renal function, indicating that renal elimination occurs primarily through glomerular filtration. []

Q9: How does cefepime distribute within the body?

A9: Cefepime distributes rapidly throughout the body, except for the central nervous system. Although rapidly cleared from most tissues, higher concentrations remain in the kidneys and spleen. []

Q10: How does the antibacterial activity of cefepime compare to other cephalosporins and beta-lactams?

A10: Cefepime generally demonstrates greater in vitro activity against Enterobacteriaceae, including inducible cephalosporinase-producing strains, compared to other third-generation cephalosporins. [] It also exhibits superior activity against Pseudomonas aeruginosa strains, except for those with the O12 serotype. []

Q11: What animal models are used to study the efficacy and pharmacokinetics of cefepime?

A11: Rats [, ] and horses [] are common animal models used in cefepime research.

Q12: What are the known mechanisms of resistance to cefepime?

A12: Resistance to cefepime can arise from various mechanisms, including the production of beta-lactamases (enzymes that break down beta-lactam antibiotics), alterations in PBPs (reducing cefepime binding affinity), and decreased permeability of the bacterial cell wall (limiting drug entry).

Q13: What are some of the observed adverse effects associated with cefepime?

A13: While generally considered safe, cefepime can cause side effects like any medication. These effects can include gastrointestinal disturbances, allergic reactions, and injection site reactions. [, ]

Q14: What is the role of L-arginine in cefepime dihydrochloride formulations?

A14: L-arginine is often included in cefepime dihydrochloride formulations to improve solubility and stability. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)

![4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid](/img/structure/B1668753.png)

![3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B1668760.png)